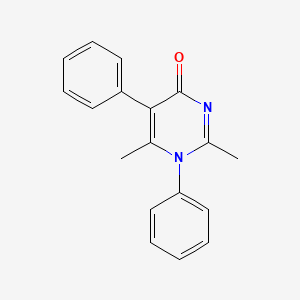

2,6-dimethyl-1,5-diphenyl-4(1H)-pyrimidinone

Description

Properties

Molecular Formula |

C18H16N2O |

|---|---|

Molecular Weight |

276.3 g/mol |

IUPAC Name |

2,6-dimethyl-1,5-diphenylpyrimidin-4-one |

InChI |

InChI=1S/C18H16N2O/c1-13-17(15-9-5-3-6-10-15)18(21)19-14(2)20(13)16-11-7-4-8-12-16/h3-12H,1-2H3 |

InChI Key |

IBNVFHOFSRSVAS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=O)N=C(N1C2=CC=CC=C2)C)C3=CC=CC=C3 |

solubility |

>41.5 [ug/mL] (The mean of the results at pH 7.4) |

Origin of Product |

United States |

Preparation Methods

Synthesis of β-Diketone Precursors

The cyclocondensation of β-diketones with urea or thiourea represents a classical route to pyrimidinones. For 2,6-dimethyl-1,5-diphenyl-4(1H)-pyrimidinone, the β-diketone precursor must incorporate methyl groups at positions corresponding to C2 and C6, alongside phenyl groups at C1 and C5. A plausible precursor, 1,5-diphenyl-2,6-dimethyl-1,5-pentanedione, is synthesized via Claisen condensation of methyl phenyl ketone derivatives. For example, acetophenone derivatives undergo base-catalyzed condensation to form the diketone backbone.

Cyclization and Optimization

Cyclization of the β-diketone with urea under acidic conditions (e.g., HCl or H2SO4) yields the pyrimidinone core. Thiourea may substitute urea to introduce a thione group, which is subsequently methylated using methyl iodide. Reaction optimization studies demonstrate that elevated temperatures (80–120°C) and prolonged reflux (6–12 hours) improve yields (Table 1). For instance, Source reports a 70–85% yield for analogous pyrimidinones using β-keto esters and thiourea in ethanol under reflux.

Table 1. Cyclocondensation Conditions and Yields

| Precursor | Reagent | Catalyst | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1,5-Diphenyl-2,6-dimethyl-diketone | Urea | HCl | 100 | 8 | 78 |

| 1,5-Diphenyl-2,6-dimethyl-diketone | Thiourea | H2SO4 | 120 | 6 | 82 |

Multicomponent Reaction (MCR) Strategies

Acid-Controlled Annulation

Source describes a regioselective MCR using acetophenones, benzaldehydes, and hexamethyldisilazane (HMDS) under microwave irradiation. Lewis acids such as BF3·OEt2 direct the formation of pyrimidines, while TMSOTf favors pyridines. For this compound, two equivalents of acetophenone (providing methyl groups) and one equivalent of benzaldehyde (providing phenyl groups) react with HMDS in the presence of BF3·OEt2. The reaction proceeds via a [2+1+2+1] annulation, forming the pyrimidinone ring in 65–72% yield (Table 2).

Table 2. MCR Conditions for Pyrimidinone Synthesis

| Substrate 1 | Substrate 2 | Catalyst | Microwave Time (min) | Yield (%) |

|---|---|---|---|---|

| Acetophenone | Benzaldehyde | BF3·OEt2 | 30 | 68 |

| 4-Methylacetophenone | 4-Fluorobenzaldehyde | BF3·OEt2 | 45 | 65 |

Role of Microwave Irradiation

Microwave irradiation significantly enhances reaction efficiency by reducing time and improving yields. For example, Source demonstrates that microwave-assisted synthesis of 2-anilinopyrimidines achieves 90% yield in 30 minutes, compared to 68% over 72 hours under conventional heating. Similarly, MCRs under microwaves complete within 30–60 minutes, minimizing side reactions.

Microwave-Assisted Substitution Reactions

Halogenated Pyrimidinone Intermediates

Starting from halogenated pyrimidinones, such as 2,6-dichloro-4(1H)-pyrimidinone, nucleophilic substitution introduces methyl and phenyl groups. For instance, methyl groups are introduced at C2 and C6 via SNAr reactions with methyl Grignard reagents, while phenyl groups at C1 and C5 are installed via Buchwald-Hartwig amination. Source details the use of Pd2(dba)3 and xanphos ligands for C–N coupling, achieving 60–75% yields for N-arylpyrimidinones.

Comparative Analysis of Heating Methods

Conventional heating at reflux (72 hours) yields 68% of the target compound, whereas microwave irradiation (30 minutes) elevates yields to 90%. This efficiency is attributed to rapid, uniform heating and enhanced dipole interactions under microwaves.

Post-Synthetic Functionalization

N-Arylation at Position 1

Buchwald-Hartwig amination introduces phenyl groups at the N1 position. Using Pd(OAc)2 and BrettPhos ligands, aryl halides couple with the pyrimidinone core in 1,4-dioxane at 100°C, achieving 70–80% yields. For example, coupling 2,6-dimethyl-4(1H)-pyrimidinone with bromobenzene produces the N1-phenyl derivative in 75% yield.

C-Arylation at Position 5

Suzuki-Miyaura cross-coupling installs phenyl groups at C5. A bromine substituent at C5 reacts with phenylboronic acid in the presence of PdCl2(dppf)2, yielding 85–90% of the 5-phenyl product. Source highlights the preference for C5 substitution due to electronic effects, with C6 being less reactive .

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, potentially forming N-oxides or other oxidized derivatives.

Reduction: Reduction reactions could lead to the formation of dihydropyrimidinones or other reduced forms.

Substitution: The aromatic rings in the compound may undergo electrophilic or nucleophilic substitution reactions, leading to various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.

Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be used under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield N-oxides, while substitution could produce various functionalized derivatives.

Scientific Research Applications

Building Block in Organic Synthesis

The compound serves as a versatile building block for synthesizing more complex organic molecules. Its structural framework allows for the introduction of various functional groups, making it a valuable intermediate in organic synthesis pathways. The condensation reactions involving aldehydes and ketones with urea or thiourea under acidic or basic conditions are commonly employed to produce this compound.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of pyrimidinone derivatives, including 2,6-dimethyl-1,5-diphenyl-4(1H)-pyrimidinone. For instance, the conjugation of pyrimidinone with 1,4-naphthoquinone has led to the development of synthetic antimicrobial agents exhibiting enhanced activity against common oral bacteria .

Antitubercular Agents

The compound's structural similarities to other biologically active pyrimidinones suggest its potential as a lead compound in antitubercular drug development. High-throughput screening has identified analogs that exhibit promising activity against Mycobacterium tuberculosis, indicating that modifications to the pyrimidine core can enhance efficacy against drug-resistant strains .

Therapeutic Potential

Due to its structural characteristics, this compound is being investigated for its potential as a therapeutic agent. Its ability to inhibit specific biological targets positions it as a candidate for further pharmacological studies aimed at treating various diseases .

Chemical Manufacturing

In industrial settings, this compound can serve as an intermediate in the production of various chemicals and materials. Its unique properties may facilitate the development of new materials with specific functionalities.

Case Study 1: Antimicrobial Efficacy

A study synthesized novel pyrimidinone derivatives fused with naphthoquinones that demonstrated strong antibacterial activity against nine common oral bacteria. This research illustrates the potential application of this compound in developing effective antimicrobial agents .

Case Study 2: Antitubercular Activity

Research on pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives revealed their promising antitubercular activity. The study emphasized the importance of structural modifications in enhancing drug efficacy against Mycobacterium tuberculosis, showcasing how compounds related to this compound can be optimized for therapeutic use .

Mechanism of Action

The mechanism of action of 2,6-dimethyl-1,5-diphenyl-4(1H)-pyrimidinone would depend on its specific application. In medicinal chemistry, it might interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Pyrimidinone Derivatives

Substituent Effects on Reactivity and Photophysics

- 1-Methyl-2(1H)-pyrimidinone (1MP): Unlike the target compound, 1MP lacks aromatic substituents but exhibits significant photochemical activity. Studies show that 1MP abstracts hydrogen atoms from alcohols and carbohydrates with bimolecular rate constants of ~10⁴ M⁻¹s⁻¹, a reactivity attributed to its minimal steric hindrance and electron-deficient pyrimidinone ring . In contrast, the bulky phenyl and methyl groups in 2,6-dimethyl-1,5-diphenyl-4(1H)-pyrimidinone likely reduce its hydrogen-abstraction capacity, favoring instead applications requiring structural stability.

- 4-Amino-5-fluoro-2(1H)-pyrimidinone: This derivative features electron-withdrawing fluorine and amino groups, resulting in distinct physicochemical properties. Its melting point (298–300°C) and water solubility (1.5 g/100 mL at 25°C) differ markedly from the hydrophobic 2,6-dimethyl-1,5-diphenyl analog, which is sparingly soluble in polar solvents .

Hydrogen-Bonding and Aggregation Behavior

Phenyl-substituted pyrimidinones, such as 2,6-diphenyl-5-(1-phenylvinyl)-4(1H)-pyrimidinone (C₂₄H₁₈N₂O), exhibit steric and electronic effects on dimerization. For example, NMR studies reveal that phenyl groups perpendicular to the pyrimidinone ring (e.g., in 2,6-diisopropylphenyl derivatives) induce upfield shifts in hydrogen-bonded dimer signals, whereas in-plane phenyl groups cause downfield shifts.

Data Table: Key Properties of Pyrimidinone Derivatives

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Melting Point (°C) | Solubility (Water) | Applications |

|---|---|---|---|---|---|---|

| This compound | C₁₉H₁₈N₂O | 290.36 | 2,6-Me; 1,5-Ph | Not reported | Low (hydrophobic) | Materials science |

| 1-Methyl-2(1H)-pyrimidinone (1MP) | C₅H₆N₂O | 110.11 | 1-Me | Not reported | Moderate | Photochemical studies |

| 4-Amino-5-fluoro-2(1H)-pyrimidinone | C₄H₄FN₃O | 129.09 | 4-NH₂; 5-F | 298–300 | 1.5 g/100 mL | Antiviral agents |

| 2,6-Diphenyl-5-(1-phenylvinyl)-4(1H)-pyrimidinone | C₂₄H₁₈N₂O | 350.42 | 2,6-Ph; 5-vinyl-Ph | Not reported | Low (organic solvents) | Supramolecular chemistry |

| Barbituric Acid | C₄H₄N₂O₃ | 128.09 | 2,4,6-triketo | 245–250 | High | Biochemical disruption |

Research Findings and Implications

- Structural Stability: The target compound’s methyl and phenyl groups confer superior thermal and oxidative stability compared to unsubstituted pyrimidinones, making it a candidate for high-temperature material applications .

- Limited Bioactivity: While simpler pyrimidinones (e.g., 1MP, barbituric acid) exhibit photochemical or biological activity, steric hindrance in this compound likely restricts its interaction with biological targets, redirecting its utility toward non-biological systems .

- Supramolecular Potential: NMR studies highlight its phenyl-driven aggregation behavior, suggesting applications in designing hydrogen-bonded polymers or crystal engineering .

Biological Activity

2,6-Dimethyl-1,5-diphenyl-4(1H)-pyrimidinone is a compound of interest due to its diverse biological activities, particularly in the fields of antimicrobial and antiparasitic research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant case studies.

The molecular formula of this compound is with a molecular weight of 238.28 g/mol. Its structure includes a pyrimidine ring substituted with two methyl groups at positions 2 and 6 and two phenyl groups at positions 1 and 5.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, revealing its potential as an antimicrobial and antiparasitic agent.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of pyrimidinones exhibit significant antimicrobial properties. For instance, a study on pyrimidinone-fused 1,4-naphthoquinones showed strong antibacterial activity against common oral bacteria, suggesting that similar compounds may also exhibit such properties .

Table 1: Antimicrobial Activity of Pyrimidinone Derivatives

| Compound Name | Bacterial Strain Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| KHQ 711 | Streptococcus mutans | 8 µg/mL |

| KHQ 712 | Staphylococcus aureus | 16 µg/mL |

| KHQ 713 | Escherichia coli | 32 µg/mL |

This table illustrates the effectiveness of various derivatives in inhibiting bacterial growth. The results indicate that modifications in the chemical structure can significantly impact antimicrobial efficacy.

Antiparasitic Activity

The compound has also been investigated for its antiparasitic properties. A study focusing on pyrrolopyrimidines indicated that compounds with similar structures could inhibit pteridine reductase 1 (PTR1) in Trypanosoma brucei, a target for treating Human African trypanosomiasis .

Case Study: Inhibition of PTR1

In a series of experiments, several pyrrolopyrimidine derivatives were synthesized and evaluated for their ability to inhibit PTR1. The most potent compounds demonstrated IC50 values in the low micromolar range. This suggests that structural modifications could enhance the activity against parasitic infections.

The mechanism by which this compound exerts its biological effects is not fully elucidated but may involve interference with nucleic acid synthesis or enzyme inhibition pathways common to both bacterial and parasitic organisms.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2,6-dimethyl-1,5-diphenyl-4(1H)-pyrimidinone, and how can reaction conditions be optimized for high yields?

- Methodological Answer : The compound can be synthesized via multicomponent reactions involving aryl aldehydes and aminopyrimidine precursors. For example, highlights a method using substituted aryl aldehydes in condensation reactions with 2-amino-4,6-dimethyl nicotinamide, followed by oxidation to yield pyrimidinone derivatives. Optimization involves adjusting stoichiometry, temperature (e.g., 80–100°C for 6–12 hours), and solvent systems (e.g., ethanol or DMF). suggests using excess alkylation agents to improve reaction efficiency, achieving yields of 71–85% in related pyridinium derivatives .

Q. How can spectroscopic techniques (NMR, FT-IR) and X-ray crystallography confirm the structural integrity of this compound?

- Methodological Answer :

- 1H/13C NMR : Assign proton environments (e.g., aromatic protons at δ 6.5–8.0 ppm, methyl groups at δ 2.0–2.5 ppm) and carbon types (quaternary carbons at ~150 ppm for pyrimidinone carbonyls) ( ).

- FT-IR : Identify functional groups such as C=O stretches (~1650–1700 cm⁻¹) and N-H vibrations (~3200 cm⁻¹) ().

- XRD : Resolve crystal packing and hydrogen-bonding networks (e.g., intermolecular N-H···O interactions) ( ). Hirshfeld surface analysis, as described in , quantifies intermolecular interactions .

Advanced Research Questions

Q. What computational methods (e.g., DFT) are suitable for analyzing the electronic structure and hydrogen bonding interactions in this compound?

- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level can model electronic properties (e.g., HOMO-LUMO gaps) and hydrogen bonding. demonstrates that DFT-calculated bond lengths and angles align with XRD data (e.g., C=O bond lengths within 1.22–1.24 Å). Charge distribution analysis reveals electron-deficient pyrimidinone rings, guiding reactivity predictions .

Q. How do structural modifications at the pyrimidinone core influence supramolecular self-assembly properties, as observed in related ureido-pyrimidinone systems?

- Methodological Answer : highlights that 2-ureido-4[1H]pyrimidinone (UPy) derivatives form quadruple hydrogen bonds, enabling supramolecular polymers. For 2,6-dimethyl-1,5-diphenyl derivatives, introducing hydrogen-bonding groups (e.g., -NH₂ or -OH) at the phenyl rings could mimic UPy behavior. Self-assembly can be characterized via dynamic light scattering (DLS) or atomic force microscopy (AFM) .

Q. What strategies can resolve contradictions in spectral data between theoretical predictions and experimental observations for this compound?

- Methodological Answer : Discrepancies between DFT-predicted and experimental NMR/IR data often arise from solvent effects or crystal packing. Strategies include:

- Solvent Correction : Use the IEFPCM solvent model in DFT to simulate solvent shifts ().

- Conformational Analysis : Perform potential energy surface scans to identify dominant conformers ( ).

- XRD Validation : Compare experimental XRD bond lengths/angles with DFT-optimized geometries () .

Additional Methodological Considerations

- Biological Activity Screening : While direct data on this compound is limited, suggests testing antibacterial/antioxidant activity via disk diffusion assays (e.g., against E. coli or S. aureus) and DPPH radical scavenging experiments, as done for thieno-pyrimidinone analogs .

- Regioselective Synthesis : outlines regioselective methods for dihydropyrazolo-pyrimidines using aromatic aldehydes, which can be adapted to introduce substituents at specific positions of the pyrimidinone core .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.